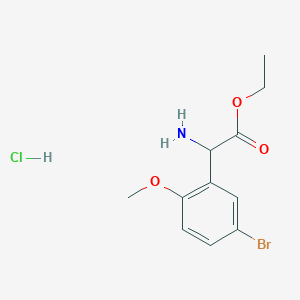

Ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride

Overview

Description

“Ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride” is a chemical compound with the molecular formula C11H15BrClNO3 . It is related to “5-bromo-2-methoxyphenyl acetate”, which has a CAS Number of 66037-04-5 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H15BrClNO3 . The average mass of the molecule is 324.599 Da .Scientific Research Applications

In Vivo Metabolism Studies

- 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, shows a complex metabolism in rats, leading to various metabolites. This includes metabolites such as 4-bromo-2,5-dimethoxyphenylacetic acid and 2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethylamine, among others. These findings highlight multiple metabolic pathways, including deamination and acetylation processes (Kanamori et al., 2002).

Synthesis of Chemical Intermediates

- Ethyl amino(5-bromo-6-methoxy-2-naphthyl) propionic acid, an intermediate of naproxen, was synthesized with high efficiency. The synthesis process involved bromination, acylation, Bucherer Berg's reaction, and hydrolysis, with an overall yield of 68% (H. Ai, 2002).

Anticancer Research

- Certain pyrimidine derivatives, prepared via cyclocondensation of ethyl-β-(3-bromo-4-methoxy phenyl)-α-cyanoacrylate, showed antimicrobial and inhibitory activities against breast carcinoma cells. This demonstrates the potential of these compounds in anticancer research (El-Moneim, 2014).

Learning and Memory Studies in Mice

- Synthesized compounds like 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride) showed significant effects on learning and memory facilitation in mice. This indicates potential applications in neuropharmacology and cognitive studies (Jiang Jing-ai, 2006).

Radical Scavenging Activity

- Nitrogen-containing bromophenols isolated from marine red algae exhibited potent scavenging activity against DPPH radicals. This suggests their potential application as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

Mechanism of Action

Target of Action

Ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride is a complex organic compound Similar compounds are often used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Organoboron compounds, which this compound may be related to, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Result of Action

The suzuki–miyaura coupling, which this compound may be involved in, is known for its mild and functional group tolerant reaction conditions, leading to the formation of carbon-carbon bonds .

Action Environment

It’s worth noting that organoboron compounds, which this compound may be related to, have been noted for their stability, which can be influenced by environmental factors .

Properties

IUPAC Name |

ethyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3.ClH/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2;/h4-6,10H,3,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWQRVROBCDPLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=CC(=C1)Br)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

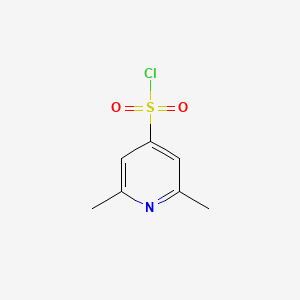

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

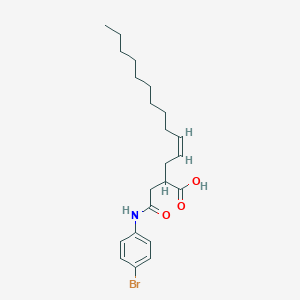

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-(pyridin-2-ylsulfanyl)phenyl]amino}prop-2-enenitrile](/img/structure/B3074965.png)

![1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B3074973.png)

![(2Z)-2-(4-chlorobenzenesulfonyl)-3-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]prop-2-enenitrile](/img/structure/B3075027.png)